Rutin hydrate 95

Description

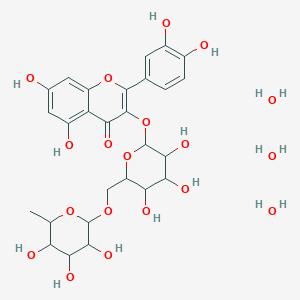

Rutin hydrate (RH), a flavonoid glycoside composed of quercetin and the disaccharide rutinose, is widely recognized for its antioxidant, anti-inflammatory, and neuroprotective properties. With a molecular formula of $ \text{C}{27}\text{H}{36}\text{O}_{19} $ and a molecular weight of 664.57 g/mol (anhydrous: 610.52 g/mol), RH is soluble in dimethyl sulfoxide (DMSO) and acetone but poorly soluble in water .

Key mechanisms of RH include:

- Neuroprotection: Modulation of BDNF/TrkB signaling, CREB activation, and inhibition of apoptosis via Bax/Bcl-2 regulation .

- Antioxidant Activity: Scavenging reactive oxygen species (ROS) and reducing oxidative stress in diabetic nephropathy and myocardial injury .

- Anti-inflammatory Effects: Suppression of JNK/ERK pathways and mTOR activation .

RH has demonstrated efficacy in improving spatial memory (Y-maze tests) and synaptic plasticity (long-term potentiation, LTP) in rodent models of AD, with significant upregulation of BDNF, TrkB, and CREB proteins .

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one;trihydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16.3H2O/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9;;;/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3;3*1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLBWFFSGHKUSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.O.O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ethanol Reflux Extraction

The foundational step in rutin hydrate 95 production involves extracting crude rutin from natural sources such as Fagopyrum esculentum (buckwheat) or Sophora japonica. A patented method utilizes ethanol reflux extraction under controlled conditions:

-

Raw material preparation : Plant matter is pulverized and sieved (40–100 mesh) to increase surface area.

-

Solvent system : A 50–80% ethanol solution is heated to 50–90°C for 1–2 hours at a raw material-to-solvent ratio of 1:8–20 (w/v).

-

Multi-stage extraction : The process is repeated 2–3 times, with combined extracts concentrated to half their original volume.

This method yields a crude rutin extract with variable purity, necessitating further refinement.

Advanced Purification Using Aqueous Two-Phase Systems (ATPS)

Composition of the ATPS

To achieve this compound with >95% purity, a double aqueous phase system (ATPS) is employed. The optimized components and their mass ratios include:

| Component | Mass Ratio (%) | Role in Separation |

|---|---|---|

| Polypropylene glycol | 25 | Organic phase formation |

| Polysorbate 20 | 2 | Surfactant for impurity removal |

| Trisodium citrate | 10 | Salting-out agent |

| Ammonium sulfate | 3 | Phase separation accelerator |

Phase Separation and Ultrasonic Assistance

-

Primary phase separation : The crude extract is mixed with ATPS components, leading to stratification into an organic phase (rich in polypropylene glycol and rutin) and an aqueous phase (containing polar impurities).

-

Ultrasonic-induced purification : The organic phase undergoes ultrasonic treatment (frequency unspecified), enhancing rutin migration into the diluted alcohol phase while concentrating low-polarity impurities in the polypropylene glycol phase.

This method reduces residual solvents and impurities, achieving a residue on ignition <0.2% and quercetin content <2%.

Crystallization and Hydration

Solvent Evaporation and Crystallization

Post-purification, the rutin-enriched solution is concentrated under reduced pressure. Crystallization is induced by cooling to 4–10°C, yielding rutin hydrate crystals. Key parameters include:

Characterization of this compound

The final product is validated through:

Comparative Analysis of Preparation Methods

Yield and Purity Trade-offs

Scalability and Industrial Relevance

The ATPS method, despite lower yields, is favored in pharmaceutical settings for its compliance with Good Manufacturing Practice (GMP) standards. Ultrasonic assistance reduces processing time by 30–40% compared to traditional phase separation.

Challenges and Optimization Strategies

Impurity Profiling

Common impurities include:

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group in the chromen-4-one core can be reduced to form dihydro derivatives.

Substitution: The hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Various alkylating agents or acylating agents.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted flavonoids .

Scientific Research Applications

Neuroprotective Properties

Rutin hydrate has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease (AD). A study evaluated the impact of rutin hydrate on cognitive impairments induced by scopolamine in rats. The findings indicated that rutin hydrate administration significantly improved learning and memory capabilities, as assessed through behavioral tests like the Morris water maze and Y-maze tests. The study also observed enhancements in long-term potentiation (LTP), suggesting that rutin hydrate may facilitate synaptic plasticity and cognitive function .

Radioprotection

Research has highlighted the potential of rutin hydrate as a radioprotector. In vitro studies demonstrated that rutin hydrate can scavenge free radicals generated during gamma irradiation, thereby protecting DNA from oxidative damage. The compound was shown to significantly reduce malondialdehyde (MDA) levels, a marker of lipid peroxidation, indicating its efficacy in mitigating oxidative stress associated with radiation exposure . This property positions rutin hydrate as a promising candidate for enhancing the safety of radiotherapy treatments.

Antimicrobial Activity

The antimicrobial effects of rutin hydrate have been documented in various studies. A recent investigation assessed its activity against multiple strains of bacteria, both Gram-positive and Gram-negative. Rutin hydrate exhibited varying degrees of antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 128 to 1024 µg/mL. Notably, when combined with amikacin, rutin hydrate demonstrated synergistic effects against certain bacterial strains, suggesting its potential role in combating antibiotic-resistant infections . This highlights the compound's relevance in developing new antimicrobial strategies.

Bone Health

The impact of rutin hydrate on bone health has been explored in the context of osteoporosis. In a controlled study involving rats subjected to glucocorticoid-induced osteoporosis, treatment with rutin hydrate resulted in significant improvements in bone density and structural integrity. Histological analyses revealed preserved cortical bone thickness and enhanced collagen formation in treated animals compared to controls . These findings suggest that rutin hydrate may serve as a beneficial agent in managing osteoporosis and promoting bone regeneration.

Antioxidant Properties

Rutin hydrate is recognized for its strong antioxidant capabilities. It has been shown to effectively scavenge reactive oxygen species (ROS) and reduce oxidative stress markers. The compound's ability to inhibit hyaluronidase also contributes to its protective effects on vascular health by enhancing capillary resistance and reducing permeability . This antioxidant action is crucial for preventing various chronic diseases associated with oxidative damage.

Summary Table of Applications

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. The multiple hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells. It also interacts with various molecular targets, including enzymes and receptors involved in inflammatory pathways, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Similarities

RH belongs to the flavonol subclass of flavonoids, sharing structural homology with quercetin, kaempferol, and catechins. Below is a comparative analysis of RH and related compounds:

Table 1: Structural and Functional Comparison

Mechanistic Differences in Neuroprotection

- RH vs. Quercetin : While both inhibit oxidative stress, RH uniquely upregulates BDNF/TrkB/CREB pathways, enhancing synaptic plasticity in AD models. Quercetin primarily exerts peripheral anti-inflammatory effects .

- RH vs. Catechin Hydrate : Catechin’s gallate group enhances antioxidant activity, but RH shows superior efficacy in reversing scopolamine-induced LTP deficits and Aβ deposition .

- RH vs. Ellagic Acid : Ellagic acid excels in ROS scavenging but lacks evidence in modulating apoptosis-related proteins like Bax/Bcl-2 .

Table 2: Efficacy in Cognitive Models

Biological Activity

Rutin hydrate 95 is a flavonoid glycoside derived from various plants, including buckwheat, citrus fruits, and berries. It has attracted considerable attention due to its diverse biological activities, which include antioxidant, anti-inflammatory, neuroprotective, and antimicrobial properties. This article explores the biological activity of this compound, supported by research findings and data tables.

1. Antioxidant Activity

Rutin's antioxidant properties are primarily attributed to its ability to scavenge free radicals, which helps in preventing oxidative stress-related damage. The presence of multiple hydroxyl groups in its structure enhances its capacity to neutralize reactive oxygen species (ROS).

Table 1: Antioxidant Activity of this compound

| Study | Method | Results |

|---|---|---|

| Patil et al. (2014) | In vitro assays | Rutin significantly reduced lipid peroxidation and increased antioxidant enzyme levels (catalase, SOD) in cells exposed to oxidative stress. |

| Na et al. (2014) | Animal model | Rutin administration improved the antioxidant status and reduced oxidative damage in prion disease models. |

2. Neuroprotective Effects

Rutin hydrate has shown potential neuroprotective effects in various studies, particularly in models of neurodegenerative diseases such as Alzheimer's disease.

Case Study: Neuroprotection in Alzheimer's Model

- Objective: To evaluate the neuroprotective effects of rutin hydrate against cognitive impairment induced by scopolamine.

- Method: Rats were treated with rutin hydrate (100 mg/kg) and subjected to behavioral tests (Morris water maze, Y-maze).

- Findings: Rutin significantly improved memory and learning abilities, indicating its potential as a therapeutic agent for Alzheimer's disease .

3. Anti-inflammatory Properties

Rutin exhibits significant anti-inflammatory effects by inhibiting the activation of inflammatory pathways such as NF-κB and MAPKs.

Table 2: Anti-inflammatory Effects of this compound

4. Antimicrobial Activity

Rutin hydrate has demonstrated antibacterial activity against various bacterial strains, making it a candidate for addressing antibiotic resistance.

Table 3: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Gram-positive | 128 - 512 | Moderate to high |

| Gram-negative | 256 - 1024 | Moderate |

The combination of rutin with conventional antibiotics like amikacin showed enhanced efficacy against certain bacterial strains, highlighting its potential as an adjuvant therapy .

5. Antidiabetic Effects

Research indicates that rutin may improve glucose metabolism and insulin sensitivity, making it beneficial for managing diabetes.

Study Findings:

- In diabetic models induced by high-fat diets and streptozotocin, rutin improved plasma lipid profiles and reduced inflammatory markers associated with diabetes .

6. Cardiovascular Benefits

Rutin has been linked to cardiovascular health through its effects on endothelial function and lipid metabolism.

Key Findings:

Q & A

Q. How can researchers evaluate the antioxidant activity of this compound% in vitro?

- Answer : Use standardized assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging. Include quercetin as a positive control. Normalize results to total phenolic content (Folin-Ciocalteu method) to distinguish antioxidant capacity from non-specific interactions .

Q. What are the standard in vitro models for studying rutin hydrate’s neuroprotective effects?

- Answer : Primary neuronal cultures or SH-SY5Y neuroblastoma cells exposed to oxidative stressors (e.g., H₂O₂ or cadmium chloride). Measure apoptosis via Annexin V/PI flow cytometry and mitochondrial membrane potential (JC-1 staining). Validate findings with knockout models (e.g., mTOR siRNA) to confirm pathway specificity .

Advanced Research Questions

Q. How should researchers design experiments to investigate synergistic effects between this compound% and antibiotics like amikacin?

- Answer : Perform checkerboard assays to determine fractional inhibitory concentration (FIC) indices. For Gram-negative strains (e.g., E. coli), combine sub-MIC concentrations of rutin hydrate (e.g., 64 µg/mL) with amikacin (e.g., 4 µg/mL). Use non-parametric statistical tests (Mann-Whitney U) to analyze MIC reductions, as normality assumptions often fail in antimicrobial datasets .

Q. What mechanistic approaches are critical for elucidating rutin hydrate’s role in modulating JNK/ERK signaling pathways?

- Answer : Employ Western blotting with phospho-specific antibodies (e.g., p-JNK, p-ERK1/2) in cadmium chloride-induced neurotoxicity models. Pair with mTOR pathway inhibitors (e.g., rapamycin) to dissect crosstalk. Use RNA-seq to identify downstream targets (e.g., Bcl-2, Bax) and validate via qPCR .

Q. How can conflicting data on rutin hydrate’s pro-/anti-apoptotic effects be resolved?

- Answer : Conduct systematic reviews to stratify studies by cell type, dosage, and exposure duration. For example, high doses (>100 µM) may induce pro-apoptotic effects in cancer cells (via caspase-3 activation), while low doses (<50 µM) protect neurons. Use meta-regression to control for variables like solvent choice (DMSO vs. ethanol) .

Methodological Considerations for Data Reproducibility

- Sample Preparation : Lyophilize this compound% to avoid hydration variability. For in vivo studies, use vehicle controls (5% DMSO + 30% PEG300) to ensure solubility without toxicity .

- Statistical Reporting : Apply Bonferroni correction for multiple comparisons in pathway analysis. Report effect sizes (Cohen’s d) for clinical relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.